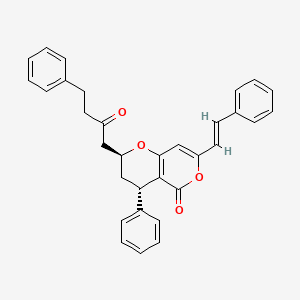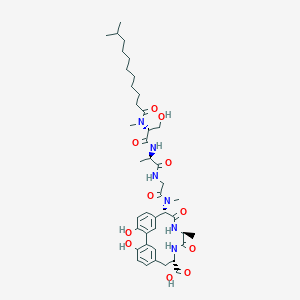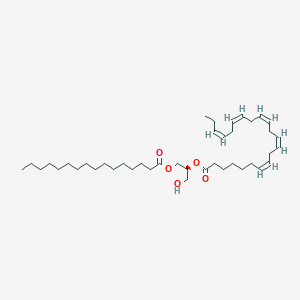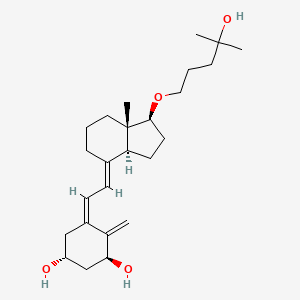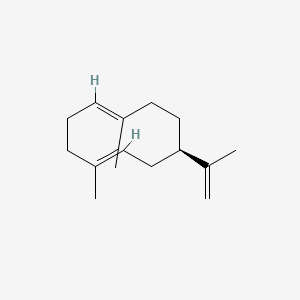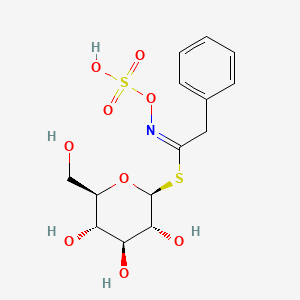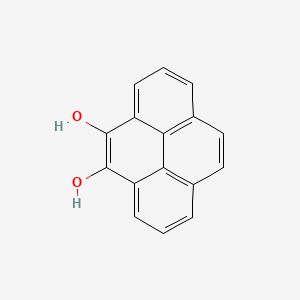
4,5-Dihydroxypyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxypyrene is a chemical compound that is a part of the phenanthrenes group . It is also known as cis-4,5-Dihydroxy-4,5-dihydropyrene . The molecular formula of this compound is C16H12O2 .
Synthesis Analysis
The synthesis of 4,5-Dihydroxypyrene involves a one-pot direct reduction of a carbonyl group of pyrene-4,5-dione with sodium dithionite to be converted to a diol intermediate . This process is followed by the diarylation of 4,5-dihydroxypyrene .Molecular Structure Analysis
The molecular structure of 4,5-Dihydroxypyrene is represented by the InChI string: InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12 (16 (15)18)14 (10)13 (9)11/h1-8,15-18H/t15-,16+ . The average mass of this compound is 236.26530 .Chemical Reactions Analysis
The degradation of 4,5-Dihydroxypyrene involves several steps. After dehydrogenation, pyrene is transformed into cis 4-5-dihydroxy-4-5-dihydropyrene . This is subsequently converted to pyrene cis 4-5 dihydrodiol . This later is rearomatizated and subsequent ring cleavage dioxygenation resulting in the formation of 4-5 dicarboxyphenanthrene .Applications De Recherche Scientifique
Mutagenicity Enhancement : 4,5-Dihydroxypyrene, identified in metabolites of pyrene by rat liver microsomal fraction, can intensively enhance the mutagenicity of 2-acetylaminofluorene (AAF) (Okamoto & Yoshida, 1981).
Bile Metabolite Identification : In the bile of rats treated with pyrene, compounds such as pyrene and tran8-4,5-dihydro-4,5-dihydroxypyrene were identified, suggesting their potential role in pyrene metabolism (Walker & Hope, 1964).
Fungal Metabolism : The basidiomycete Crinipellis stipitaria metabolizes pyrene into metabolites including trans-4,5-dihydro-4,5-dihydroxypyrene, indicating a detoxification process for polycyclic aromatic hydrocarbons by this fungus (Lange et al., 1994).
Macrocycles Synthesis : The synthesis of 1,8-pyrenylene-ethynylene macrocycles involved the use of 1,8-dibromo-4,5-dialkoxypyrenes, highlighting the chemical versatility of dihydroxypyrene derivatives (Venkataramana et al., 2011).
Spectroelectrochemical Sensor Application : 4,5-Dihydroxypyrene has been used in spectroelectrochemical sensors for the detection of organic compounds, showcasing its utility in analytical chemistry (Pinyayev et al., 2010).
Electrolysis Mechanism Study : Studies of 8-hydroxypyrene-1,3,6-trisulfonic acid, a related compound, have helped in understanding the electrolysis mechanism for the development of spectroelectrochemical sensors (Andrews et al., 2010).
Orientations Futures
Future studies on the anaerobic degradation of pyrene would be a great initiative to understand and address the degradation mechanism pathway . Although some strains are identified to degrade pyrene in reduced or total absence of oxygen, the degradation pathway of more than 90% remains unclear and incomplete . Additionally, the present review recommends the use of the combination of various strains of anaerobic fungi and a fungi consortium and anaerobic bacteria to achieve maximum efficiency of the pyrene biodegradation mechanism .
Propriétés
Numéro CAS |
83500-79-2 |
|---|---|
Nom du produit |
4,5-Dihydroxypyrene |
Formule moléculaire |
C16H10O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
pyrene-4,5-diol |
InChI |
InChI=1S/C16H10O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H |
Clé InChI |
UKDSXSFLFJKPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



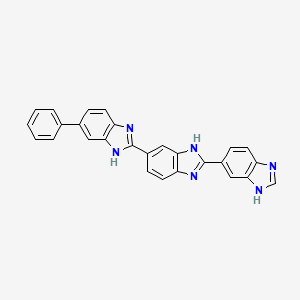
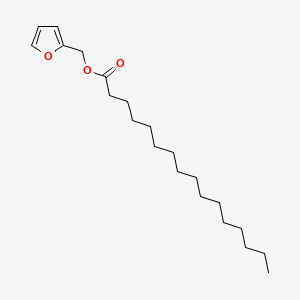
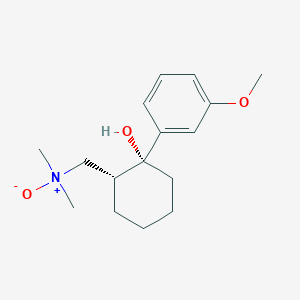
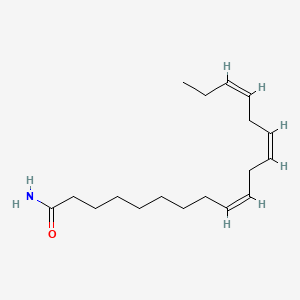
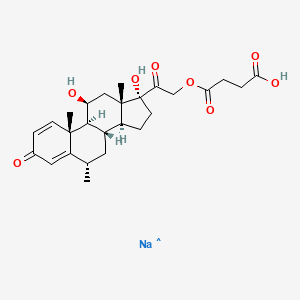
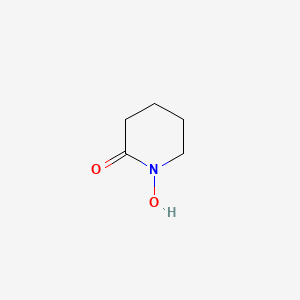
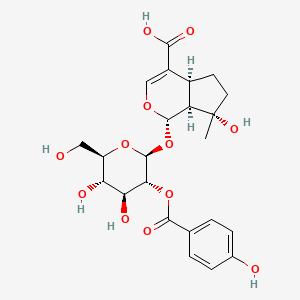
![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)
